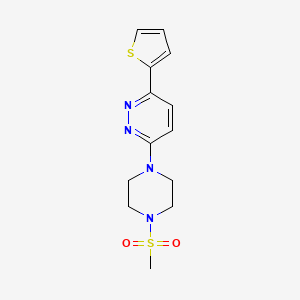![molecular formula C16H15ClN4O3S2 B6529110 3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine CAS No. 946238-77-3](/img/structure/B6529110.png)
3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyridazine ring, a furan ring, and a thiophene ring . The molecule also contains a sulfonyl group attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The InChI code for a similar compound, 1-[(5-chlorothiophen-2-yl)sulfonyl]piperazine, is 1S/C8H11ClN2O2S2/c9-7-1-2-8(14-7)15(12,13)11-5-3-10-4-6-11/h1-2,10H,3-6H2 . This gives us some insight into the structure of the compound, but the exact structure for the requested compound is not available in the retrieved data.科学研究应用
3-PFP-5-CTS has been extensively studied for its potential applications in drug discovery and development. It has been used as a scaffold for the synthesis of various organic molecules, including drugs and drug-like molecules. Additionally, it has been used in the synthesis of various organic catalysts and in the synthesis of organic polymers. Furthermore, it has been used in the synthesis of various polymeric materials and as a building block for the synthesis of various organic compounds.
作用机制
The mechanism of action of 3-PFP-5-CTS is not well understood. However, it is believed to interact with various biological targets, including proteins, enzymes, and other molecules. It is thought to interact with these targets through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. Additionally, it is believed to interact with various enzymes, such as cytochrome P450 enzymes, and with other molecules, such as DNA, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-PFP-5-CTS are not well understood. However, it is believed to interact with various biological targets, including proteins, enzymes, and other molecules. It is thought to interact with these targets through hydrogen bonding, electrostatic interactions, and other non-covalent interactions. Additionally, it is believed to interact with various enzymes, such as cytochrome P450 enzymes, and with other molecules, such as DNA, to modulate their activity.
实验室实验的优点和局限性
The use of 3-PFP-5-CTS in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and it can be synthesized in high yields. Additionally, it is a versatile compound and can be used as a building block for the synthesis of various organic molecules. Furthermore, it has been extensively studied for its potential applications in drug discovery and development.
However, there are some limitations associated with the use of 3-PFP-5-CTS in lab experiments. For example, the exact mechanism of action is not well understood, and the biochemical and physiological effects of this compound are not well characterized. Additionally, it is not well-suited for use in high-throughput screening assays, as it is not soluble in aqueous solutions.
未来方向
The potential future applications of 3-PFP-5-CTS are numerous. Further research is needed to more fully understand the biochemical and physiological effects of this compound. Additionally, further research is needed to develop new synthesis methods for this compound, as well as to develop new applications for it. Additionally, further research is needed to develop new methods for the high-throughput screening of this compound, as well as to develop new drug-like molecules based on this scaffold. Finally, further research is needed to develop new methods for the synthesis of polymeric materials based on this scaffold.
合成方法
The most common method of synthesizing 3-PFP-5-CTS is by the reaction of 5-chlorothiophen-2-yl sulfonyl chloride and piperazine in the presence of a base. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction yields the desired product in high yields, typically in the range of 70-90%.
属性
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S2/c17-14-4-6-16(25-14)26(22,23)21-9-7-20(8-10-21)15-5-3-12(18-19-15)13-2-1-11-24-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLVUOYHSIFYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529032.png)
![3-[4-(5-fluoro-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529049.png)
![3-(pyridin-3-yl)-6-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529061.png)
![3-[4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529075.png)
![3-(pyridin-3-yl)-6-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyridazine](/img/structure/B6529079.png)
![3-{4-[(5-methylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6529084.png)
![3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529091.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529097.png)
![3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529099.png)
![3-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529102.png)
![1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6529106.png)

![3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529138.png)
![3-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529140.png)